molecular formula C7H8FNO3S B2515414 4-Amino-2-methoxybenzene-1-sulfonyl fluoride CAS No. 1822767-05-4

4-Amino-2-methoxybenzene-1-sulfonyl fluoride

Cat. No.: B2515414
CAS No.: 1822767-05-4
M. Wt: 205.2
InChI Key: YOZUWQKELKKVRD-UHFFFAOYSA-N
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Description

4-Amino-2-methoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C₇H₈FNO₃S and a molecular weight of 205.21 g/mol . This compound is characterized by the presence of an amino group, a methoxy group, and a sulfonyl fluoride group attached to a benzene ring. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methoxybenzene-1-sulfonyl fluoride typically involves the reaction of 4-amino-2-methoxybenzenesulfonyl chloride with a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluoride group . Common fluorinating agents used in this process include diethylaminosulfur trifluoride (DAST) and sulfur tetrafluoride (SF₄).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-Amino-2-methoxybenzene-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity by forming covalent bonds with active site residues . The compound’s ability to form stable sulfonamide linkages makes it a valuable tool in biochemical studies and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-methoxybenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to other sulfonyl derivatives. This makes it particularly useful in applications requiring selective and stable sulfonyl fluoride functionality .

Properties

IUPAC Name

4-amino-2-methoxybenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO3S/c1-12-6-4-5(9)2-3-7(6)13(8,10)11/h2-4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZUWQKELKKVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1822767-05-4
Record name 4-amino-2-methoxybenzene-1-sulfonyl fluoride
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